

# Application Note: Analytical Characterization of 2-Amino-5-chloro-3-methylpyridine

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## Compound of Interest

Compound Name:	2-Amino-5-chloro-3-methylpyridine hemihydrate
CAS No.:	1173019-45-8
Cat. No.:	B1602394

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## Executive Summary & Chemical Context

2-Amino-5-chloro-3-methylpyridine is a critical heterocyclic building block used frequently in the synthesis of tyrosine kinase inhibitors and agrochemical actives.[1] Its structural integrity is defined by the specific arrangement of the amino, methyl, and chloro substituents on the pyridine ring.[1]

The primary analytical challenge lies in distinguishing this specific isomer from its regioisomers (e.g., 2-amino-3-chloro-5-methylpyridine) and quantifying potential synthetic by-products such as di-chlorinated species.[1] This guide provides a validated workflow for Identity (NMR, MS), Purity (HPLC-UV), and Physical Characterization.[1]

## Physicochemical Profile

Property	Value / Description	Source/Notes
CAS Number	20712-16-7	Verified
Formula		MW: 142.59 g/mol
Appearance	White to light yellow crystalline powder	Oxidizes slightly upon air exposure
Melting Point	68.0 – 72.0 °C	Distinct from isomer (58-62°C) [1, 2]
Solubility	Soluble in MeOH, DMSO, EtOAc; Low in Water	Protonation increases aqueous solubility
pKa (Calc.)	~3.8 – 4.2	Lower than 2-aminopyridine (6. [1][2][3][4][5]86) due to Cl-electron withdrawal

## Structural Identification Protocols

Objective: To unequivocally confirm the chemical structure and rule out regioisomerism.

### Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

Logic: The substitution pattern leaves two aromatic protons (H4 and H6) in a meta relationship. [1]

- H6 (Position 6): Deshielded by the adjacent ring nitrogen and the inductive effect of the Cl group at position 5. [1]
- H4 (Position 4): Located between the methyl (pos 3) and chloro (pos 5) groups. [1] It appears upfield relative to H6. [1]

Expected Shifts (DMSO-

, 400 MHz):

- 7.85 – 7.95 ppm (d, 1H, Hz):H6 (Doublet due to meta-coupling).
- 7.35 – 7.45 ppm (d, 1H, Hz):H4 (Doublet due to meta-coupling).
- 5.80 – 6.20 ppm (bs, 2H):-NH (Exchangeable, broad).[1]
- 2.05 – 2.15 ppm (s, 3H):-CH (Position 3).[1]

## Mass Spectrometry (LC-MS)

Ionization: Electrospray Ionization (ESI), Positive Mode (

).[1]

- Base Peak:  
m/z.[1]
- Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the  
(143.[1]0) and  
(145.[1][6]0) peaks.[1][2][3]
  - Validation Check: If the ratio is not ~3:1, suspect interference or co-eluting impurities.[1]

## Purity Analysis: HPLC Protocol

Objective: Quantify assay purity (>98.0%) and detect process impurities.

Method Design Rationale: The amino group renders the molecule basic. A low pH mobile phase is selected to:

- Fully protonate the pyridine nitrogen, ensuring a single ionic species and sharp peak shape. [1]
- Provide compatibility with Mass Spectrometry (volatile buffer).[1]

## Chromatographic Conditions (Standard Protocol)

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 240 nm (primary) and 210 nm (impurity check)
Injection Vol	5.0 µL
Diluent	50:50 Water:Acetonitrile

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Initial equilibration
10.0	60	Linear gradient elution
12.0	95	Wash strongly retained impurities
15.0	95	Hold
15.1	5	Re-equilibration
20.0	5	End of Run

## System Suitability Requirements

- Tailing Factor ( ): NMT 1.5 (Critical for basic pyridines).[1]
- Resolution ( ): > 2.0 between Main Peak and nearest impurity.
- Precision (RSD): < 1.0% for 5 replicate injections of standard.

## Impurity Profiling & Troubleshooting

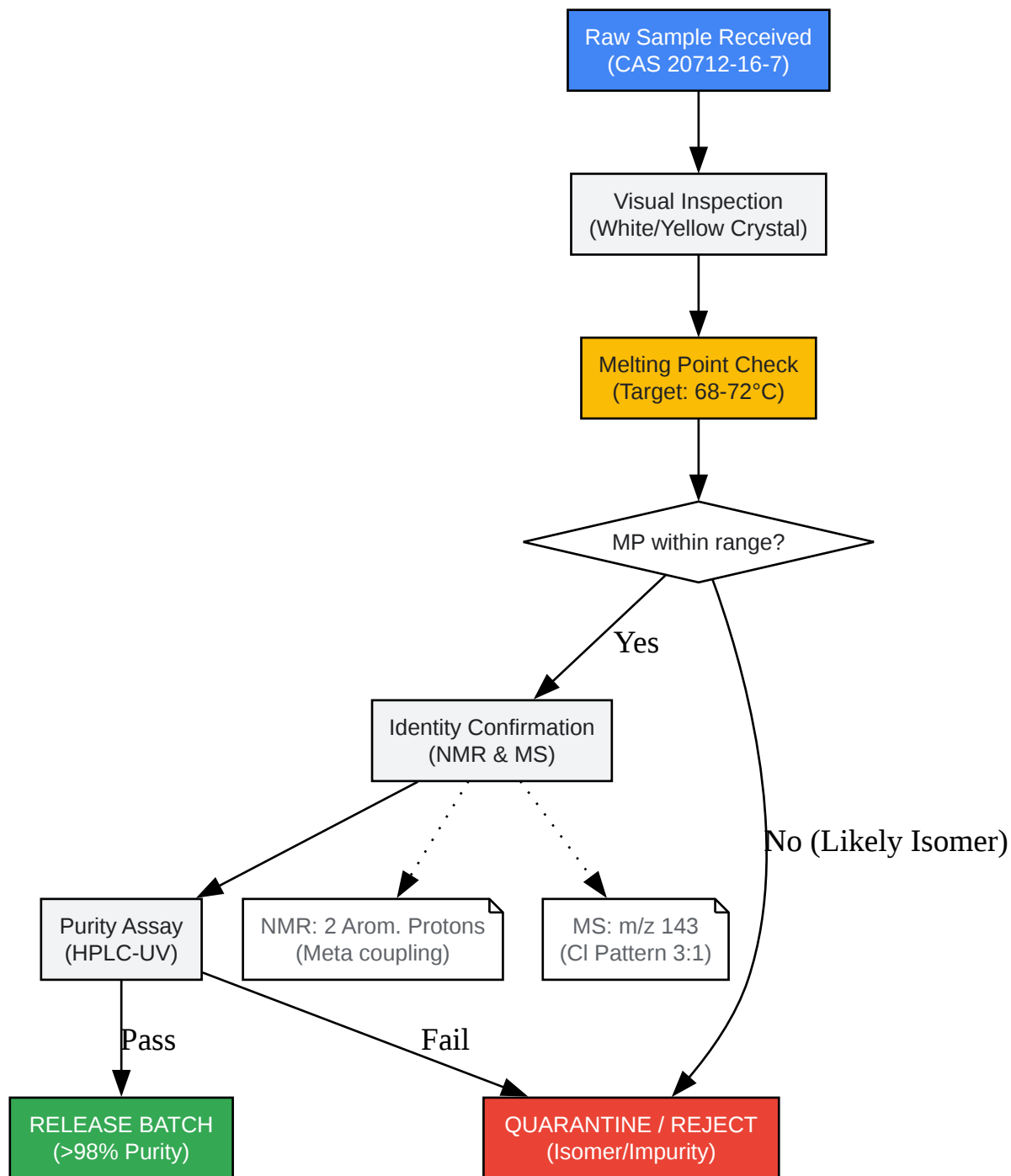
Common synthesis routes (e.g., chlorination of 2-amino-3-picoline) can yield specific by-products.[1][6]

- Regioisomer (2-Amino-3-chloro-5-methylpyridine):
  - Differentiation: This isomer is more lipophilic or has different pKa.[1] It typically elutes close to the main peak.[1]
  - Check: If a shoulder appears on the main peak, switch to a Phenyl-Hexyl column for better selectivity based on - interactions.[1]
- Over-chlorination (Dichloro species):
  - Detection: Look for (Cl pattern 9:6:1) in MS.[1]
  - Elution: These will be significantly more hydrophobic and elute later (during the 95% B wash).[1]

# Visualizations

## Analytical Workflow Diagram

This diagram illustrates the decision logic for characterizing a new batch of material.

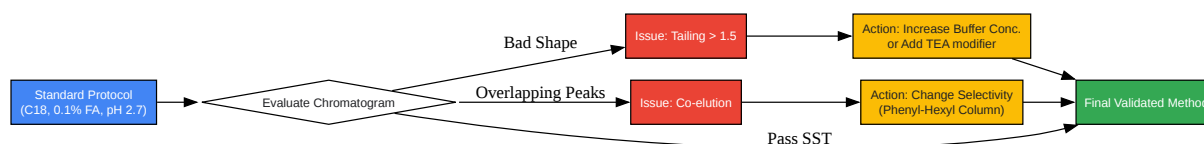


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Caption: Step-by-step Quality Control workflow for 2-Amino-5-chloro-3-methylpyridine.

## HPLC Method Development Decision Tree

Logic for optimizing the separation if the standard protocol fails.



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Caption: Troubleshooting logic for HPLC method optimization.

## References

- TCI Chemicals. Product Specification: 2-Amino-5-chloro-3-methylpyridine (A1931).[1] Retrieved from .[1] (Confirms MP 68-72°C).[1][2]
- BenchChem. 2-Amino-5-chloro-3-methylpyridine Data Sheet. Retrieved from .[1]
- Sigma-Aldrich. Isomer Comparison Data (5-Amino-2-chloro-3-methylpyridine). Retrieved from .[1] (Used for negative verification of MP).[1]
- PubChem. Compound Summary: 2-Amino-5-chloropyridine (Related Structure).[1] Retrieved from .[1]

Disclaimer: This protocol is intended for research and development purposes. Users must validate methods according to their specific equipment and regulatory requirements (e.g., ICH Q2).

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## Sources

- [1. 2-Chloro-5-methylpyridine\(18368-64-4\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. 2-Amino-5-methylpyridine\(1603-41-4\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [3. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents \[patents.google.com\]](#)
- [6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents \[patents.google.com\]](#)
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